molecular formula C27H22ClN3O3S B2583300 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one CAS No. 1114654-85-1

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2583300
CAS No.: 1114654-85-1
M. Wt: 504
InChI Key: OVHITDVLGWJLPS-UHFFFAOYSA-N
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Description

2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a synthetic heterocyclic compound featuring a quinazolin-4(3H)-one core. This structure is substituted with a 2-(4-chlorophenyl)-5-methyloxazole moiety linked via a thioether group and a 2-methoxybenzyl side chain. Quinazolinones are well-documented for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorophenyl and methoxybenzyl groups in this compound likely enhance its lipophilicity and binding affinity to biological targets, while the thioether linkage may improve metabolic stability compared to oxygen or nitrogen analogs.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3S/c1-17-23(29-25(34-17)18-11-13-20(28)14-12-18)16-35-27-30-22-9-5-4-8-21(22)26(32)31(27)15-19-7-3-6-10-24(19)33-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHITDVLGWJLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core : Quinazolin-4(3H)-one.
  • Substituents :
    • Thioether-linked 2-(4-chlorophenyl)-5-methyloxazole.
    • 2-Methoxybenzyl group at position 3.

Comparable Compounds (from )

Triazole-based analogs: Example: (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]}-3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole. Core: 1,2,4-Triazole. Substituents: Dichlorophenyl, methoxyphenyl, and methylthio groups.

Thiophene derivatives: Example: 1-(4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one. Core: Fused thiophene and triazole. Substituents: Multiple methylthio groups and methoxyphenyl. Key Difference: The sulfur-rich thiophene core may confer higher redox activity but lower metabolic stability compared to the quinazolinone scaffold .

Key Findings:

  • Antifungal Activity : The target compound’s 4-chlorophenyl group may enhance activity against Candida spp. compared to dichlorophenyl-substituted triazoles, which show broader but less specific effects .
  • Toxicity : The 2-methoxybenzyl group in the target compound may reduce cytotoxicity compared to dichlorophenyl-substituted analogs, as methoxy groups are less electrophilic and less likely to form reactive metabolites .

Substituent Effects on Pharmacokinetics

  • Chlorophenyl vs. Dichlorophenyl: The mono-chlorinated phenyl group in the target compound balances lipophilicity and solubility better than dichlorophenyl analogs, which may suffer from poor bioavailability .
  • Methoxybenzyl vs. Methylthio: The 2-methoxybenzyl group offers moderate electron-donating effects, stabilizing the quinazolinone core, whereas methylthio groups in comparators may increase susceptibility to oxidative degradation .

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